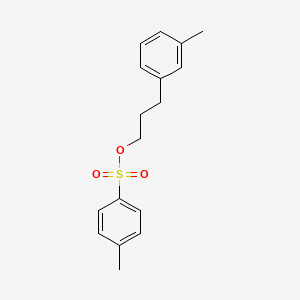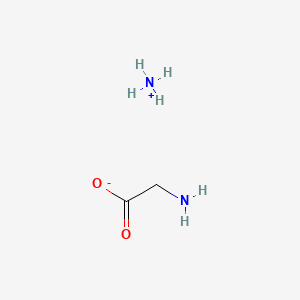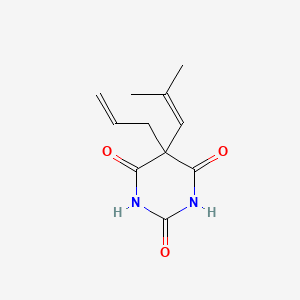
5-Desisobutyl,5-(2-Methyl-prop-1-en-1-yl) Butalbital
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Desisobutyl,5-(2-Methyl-prop-1-en-1-yl) Butalbital: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of butalbital, a barbiturate, and is characterized by the presence of a 2-methyl-prop-1-en-1-yl group attached to the butalbital core structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Desisobutyl,5-(2-Methyl-prop-1-en-1-yl) Butalbital typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including butalbital and 2-methyl-prop-1-en-1-yl derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, automated systems for precise control of reaction conditions, and advanced purification methods to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Desisobutyl,5-(2-Methyl-prop-1-en-1-yl) Butalbital can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Solvents: Solvents like ethanol, methanol, and dichloromethane are commonly employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.
科学的研究の応用
5-Desisobutyl,5-(2-Methyl-prop-1-en-1-yl) Butalbital has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and pharmacological properties.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Desisobutyl,5-(2-Methyl-prop-1-en-1-yl) Butalbital involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Butalbital: The parent compound, known for its sedative and hypnotic properties.
Phenobarbital: Another barbiturate with similar structural features but different pharmacological effects.
Secobarbital: A barbiturate with a different substitution pattern, leading to distinct properties.
Uniqueness
5-Desisobutyl,5-(2-Methyl-prop-1-en-1-yl) Butalbital is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other barbiturates
特性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
5-(2-methylprop-1-enyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H14N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,6H,1,5H2,2-3H3,(H2,12,13,14,15,16) |
InChIキー |
IURQPYVNSOBGGI-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1(C(=O)NC(=O)NC1=O)CC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



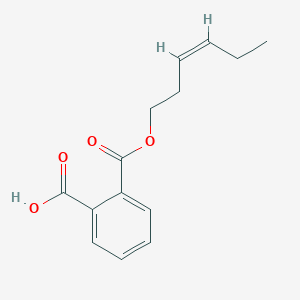


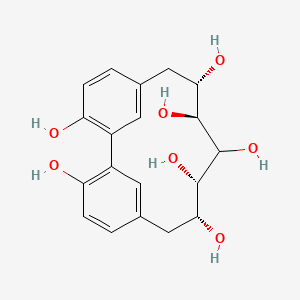
![Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate](/img/structure/B13431731.png)

![(2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate](/img/structure/B13431741.png)
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13431742.png)
![(alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Phenylmethyl Ester](/img/structure/B13431746.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13431752.png)
![(2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13431761.png)
